N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide is a compound that features a pyrrolidine ring, a methoxyphenyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Attachment of the Methoxyphenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated precursor.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through amide bond formation reactions, typically using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and methoxyphenyl group contribute to its binding affinity and selectivity towards these targets . The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the pyrrolidine ring enhances its three-dimensional structure, potentially leading to better interactions with biological targets .
Properties
Molecular Formula |
C21H26N2O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3-methylbenzamide |
InChI |
InChI=1S/C21H26N2O2/c1-16-6-5-7-18(14-16)21(24)22-15-20(23-12-3-4-13-23)17-8-10-19(25-2)11-9-17/h5-11,14,20H,3-4,12-13,15H2,1-2H3,(H,22,24) |
InChI Key |
PLXVVSRUCOYUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
Origin of Product |
United States |
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